Cas no 2091252-02-5 (3,4-Quinolinediamine, 6-bromo-8-chloro-)

3,4-Quinolinediamine, 6-bromo-8-chloro- 化学的及び物理的性質
名前と識別子
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- 3,4-Quinolinediamine, 6-bromo-8-chloro-
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- インチ: 1S/C9H7BrClN3/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,12H2,(H2,13,14)
- InChIKey: LDKSRRPJAJHYQP-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Br)=CC=2Cl)C(N)=C(N)C=1
3,4-Quinolinediamine, 6-bromo-8-chloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-362231-10.0g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
Enamine | EN300-362231-1.0g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
Enamine | EN300-362231-2.5g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
Enamine | EN300-362231-0.5g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064932-1g |
6-Bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95% | 1g |
¥3717.0 | 2023-03-31 | |
Enamine | EN300-362231-0.25g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
Enamine | EN300-362231-0.1g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
Enamine | EN300-362231-0.05g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
Enamine | EN300-362231-5.0g |
6-bromo-8-chloroquinoline-3,4-diamine |
2091252-02-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 |
3,4-Quinolinediamine, 6-bromo-8-chloro- 関連文献
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
3,4-Quinolinediamine, 6-bromo-8-chloro-に関する追加情報
3,4-Quinolinediamine, 6-bromo-8-chloro-
3,4-Quinolinediamine, also known as 6-bromo-8-chloro-3,4-quinolinediamine, is a heterocyclic compound with a quinoline backbone. This compound is characterized by the presence of two amino groups at the 3 and 4 positions of the quinoline ring, along with bromine and chlorine substituents at the 6 and 8 positions, respectively. Its CAS number is 2091252-02-5, which uniquely identifies it in chemical databases and literature.
The structure of 3,4-Quinolinediamine is notable for its aromaticity and the presence of electron-withdrawing groups (bromine and chlorine) at specific positions on the ring. These substituents influence the compound's electronic properties, making it a potential candidate for various applications in organic synthesis and materials science. Recent studies have explored its role in drug design, particularly in the development of anti-inflammatory and anti-cancer agents.
In terms of synthesis, 6-bromo-8-chloro-3,4-quinolinediamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and condensation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. Researchers have also investigated the use of microwave-assisted synthesis to improve reaction efficiency and yield.
The physical properties of this compound include a melting point of approximately 180°C and a solubility profile that makes it suitable for use in polar solvents. Its UV-vis spectrum reveals strong absorption bands due to the conjugated π-system in the quinoline ring, which is useful in applications such as dye-sensitized solar cells.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure of 3,4-Quinolinediamine. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns. These findings are particularly relevant for its application in organic electronics and catalysis.
In conclusion, 6-bromo-8-chloro-3,4-quinolinediamine is a versatile compound with promising applications across multiple fields. Its unique chemical structure and electronic properties make it an attractive target for further research and development.
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